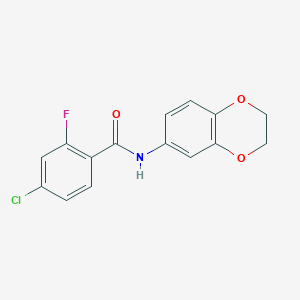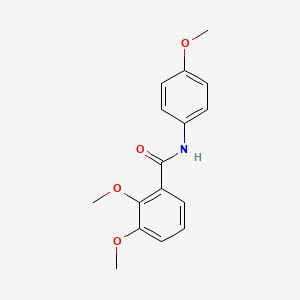![molecular formula C11H15N3OS2 B5700379 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the development of electronic devices due to its semiconducting properties.
Wirkmechanismus
The mechanism of action of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide can increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in the body. In the brain, this compound has been shown to increase the levels of acetylcholine, which is important for cognitive function. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. In the body, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide in lab experiments is its unique properties, which make it a versatile compound for various applications. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide. One potential direction is the development of new derivatives of this compound with improved properties and reduced toxicity. Additionally, this compound can be studied further for its potential applications in the treatment of other diseases such as multiple sclerosis and epilepsy. Furthermore, the use of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide in the development of electronic devices can be further explored. Finally, the potential use of this compound as a pesticide can be studied further for its effectiveness and safety.
Synthesemethoden
The synthesis method for N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide involves the reaction of 2-amino-5-(allylsulfanyl)-1,3,4-thiadiazole with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction results in the formation of the desired compound, which is then purified through various techniques such as column chromatography, recrystallization, and HPLC.
Eigenschaften
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c1-2-7-16-11-14-13-10(17-11)12-9(15)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCJLFNLWPDKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)


![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)

![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)




![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)